(3Z)-3-(acenaphthylen-1(2H)-ylidene)-5-(2,4-dimethylphenyl)furan-2(3H)-one
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Overview
Description
3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines elements of acenaphthylene and dihydrofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves the reaction of 1,2-dihydroacenaphthylen-1-ol with 2,4-dimethylphenyl derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroacenaphthylen-1-ol: Shares a similar acenaphthylene core structure.
N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine:
Uniqueness
3-[(1Z)-1,2-DIHYDROACENAPHTHYLEN-1-YLIDENE]-5-(2,4-DIMETHYLPHENYL)-2,3-DIHYDROFURAN-2-ONE is unique due to its combination of acenaphthylene and dihydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3Z)-3-(2H-acenaphthylen-1-ylidene)-5-(2,4-dimethylphenyl)furan-2-one |
InChI |
InChI=1S/C24H18O2/c1-14-9-10-18(15(2)11-14)22-13-21(24(25)26-22)20-12-17-7-3-5-16-6-4-8-19(20)23(16)17/h3-11,13H,12H2,1-2H3/b21-20- |
InChI Key |
UJUZXCKZQFPEMT-MRCUWXFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=C/C(=C/3\CC4=CC=CC5=C4C3=CC=C5)/C(=O)O2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C3CC4=CC=CC5=C4C3=CC=C5)C(=O)O2)C |
Origin of Product |
United States |
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